molecular formula C19H22ClN3O2 B2704188 2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 1396864-97-3

2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Cat. No. B2704188
CAS RN: 1396864-97-3
M. Wt: 359.85
InChI Key: SNQHRXIUKCYXLI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide, otherwise known as CPA-OX, is a chemical compound that has recently gained increasing attention due to its potential applications in the field of scientific research. In

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and structural elucidation of derivatives related to the compound . For example, studies have reported on the synthesis and characterization of various oxadiazole and acetamide derivatives, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Aziz‐ur‐Rehman et al., 2017; Iftikhar et al., 2019)(Aziz‐ur‐Rehman et al., 2017)(Iftikhar et al., 2019).

Pharmacological Evaluation

Several studies have investigated the pharmacological properties of similar compounds, including their antibacterial and anti-enzymatic potential. These studies contribute to the understanding of how such compounds can be applied in medical research and drug development, providing a foundation for further investigation into their therapeutic potentials (K. Nafeesa et al., 2017)(K. Nafeesa et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-15-7-3-2-6-14(15)12-16(24)22-19(10-4-1-5-11-19)18-21-17(23-25-18)13-8-9-13/h2-3,6-7,13H,1,4-5,8-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQHRXIUKCYXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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